molecular formula C28H22N4O4S B15054540 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide

Numéro de catalogue: B15054540
Poids moléculaire: 510.6 g/mol
Clé InChI: JKWXQBXVXJOUJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide features a pyridine core substituted with a cyano group at position 3, phenyl at position 4, and p-tolyl (4-methylphenyl) at position 4. A thioether bridge connects the pyridine to an acetamide group, which is further linked to a 4-methoxy-2-nitrophenyl moiety.

Propriétés

Formule moléculaire

C28H22N4O4S

Poids moléculaire

510.6 g/mol

Nom IUPAC

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(36-2)14-26(24)32(34)35/h3-15H,17H2,1-2H3,(H,30,33)

Clé InChI

JKWXQBXVXJOUJS-UHFFFAOYSA-N

SMILES canonique

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-]

Origine du produit

United States

Activité Biologique

The compound 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C29H25N3OSC_{29}H_{25}N_{3}OS with a molecular weight of approximately 463.6 g/mol. The compound features a complex structure that includes a pyridine ring, cyano group, and various aromatic substituents, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC29H25N3OSC_{29}H_{25}N_{3}OS
Molecular Weight463.6 g/mol
CAS Number332053-26-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, derivatives with similar structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Antiviral Properties

Compounds containing similar heterocyclic structures have been investigated for antiviral activity. Research indicates that certain derivatives exhibit strong inhibitory effects on viral replication, particularly against RNA viruses. The mechanism often involves interference with viral proteins or replication processes .

Cytotoxicity and Anti-cancer Activity

The compound's structural analogs have been evaluated for cytotoxic effects on cancer cell lines. For example, various derivatives were tested against A549 lung cancer cells, revealing IC50 values ranging from 0.54 μM to 2.86 μM, demonstrating significant anti-proliferative effects . The inhibition of colony formation and migration in treated cells suggests potential therapeutic applications in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study of several pyridine-based compounds, the derivative exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing overall antimicrobial efficacy .
  • Cytotoxicity Assessment : A detailed study assessed the cytotoxicity of related compounds on multiple cancer cell lines, confirming that modifications in substituents significantly affect the anti-cancer properties .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridine Core

LBJ Series ()

Compounds LBJ-01 to LBJ-11 share the acetamide-thioether-pyridine scaffold but differ in substituents:

  • LBJ-07: 3-Cyano-6-methylpyridin-2-yl + 4-fluorophenyl acetamide. The methyl group at pyridine position 6 enhances steric bulk compared to the p-tolyl group in the target compound.
  • LBJ-03: 3-Cyanopyridin-2-yl + 4-fluorophenyl acetamide. Absence of phenyl and p-tolyl groups on the pyridine reduces aromatic stacking interactions, likely lowering binding affinity to hydrophobic targets .
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
  • Styryl groups (4,6-distyryl) on the pyridine introduce extended conjugation, altering electronic properties. The 4-chlorophenyl acetamide group is more electron-withdrawing than the 4-methoxy-2-nitrophenyl group, which may affect reactivity in substitution reactions .

Core Heterocycle Modifications

Dihydropyrimidinone Derivative ()
  • The nitrobenzothiazole moiety offers distinct π-π interactions compared to the methoxy-nitrophenyl group .
Quinoxaline Derivatives ()
  • The hydroxyl group on the pyrimidine ring improves solubility but may reduce metabolic stability .

Pharmacological Activity Comparisons

Epirimil ()
  • N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide :
    • Demonstrated anticonvulsant activity in vivo. The dimethoxyphenyl group and pyrimidine core differ from the target compound’s nitro and pyridine groups, suggesting divergent biological targets .
IDO1 Inhibitors ()
  • The LBJ series targets indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. The target compound’s nitro group may mimic IDO1 substrates, but its lack of fluorine substituents (unlike LBJ compounds) could reduce potency .

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Target Compound Not reported Likely CN (~2227), C=O (~1684) Nitro group increases polarity
Dihydropyrimidinone () 210–212 2227 (CN), 1684 (C=O) Nitrobenzothiazole enhances UV absorbance
Quinoxaline derivative () 230–232 436 (C-Cl) Chlorophenyl group adds lipophilicity

Q & A

Q. What are the recommended synthetic routes for 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-methoxy-2-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving substitution, reduction, and condensation reactions. For example, nitro groups can be reduced using iron powder under acidic conditions (as seen in analogous acetamide syntheses) . Optimization via Design of Experiments (DoE) is critical: factors like temperature, solvent polarity, and catalyst loading should be systematically varied. Reaction progress can be monitored via TLC or HPLC. Evidence from similar compounds suggests that alkaline conditions for substitution and acidic conditions for reduction improve yields .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons, cyano groups, and acetamide linkages. For example, the nitrophenyl group’s protons appear as distinct downfield signals due to electron-withdrawing effects .
  • X-ray Crystallography : Resolves steric effects and confirms thioether bond geometry. In related structures, intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).

Q. How should researchers evaluate solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Test in DMSO (common stock solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) and monitor degradation via HPLC. Nitro groups may hydrolyze under basic conditions, requiring pH-controlled environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the p-tolyl and nitrophenyl substituents?

  • Methodological Answer :
  • Analog Synthesis : Replace p-tolyl with electron-deficient (e.g., 4-fluorophenyl) or bulky (e.g., naphthyl) groups. Modify the nitro group to amine or methoxy to assess electronic effects.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. In related compounds, nitro groups enhance binding affinity via π-stacking .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites. The cyano group’s electronegativity may influence hydrogen-bond networks .

Q. What computational strategies are recommended for predicting metabolic pathways and toxicity?

  • Methodological Answer :
  • In Silico Tools : Use GLORY or MetaSite to predict Phase I/II metabolism. The thioether bond is susceptible to oxidative cleavage, generating sulfoxide/sulfone metabolites.
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks. Nitro groups may produce reactive intermediates, requiring Ames testing for mutagenicity .

Q. How can contradictions in biological activity data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :
  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa), assay buffers, and positive controls.
  • Batch Analysis : Verify compound purity (>95% via HPLC) and exclude solvent artifacts (e.g., DMSO cytotoxicity at >0.1%).
  • Data Normalization : Report IC50 values relative to a reference inhibitor (e.g., staurosporine for kinases) .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., nitration). Membrane technologies (e.g., nanofiltration) can purify intermediates .
  • Byproduct Management : Characterize impurities via LC-MS and optimize quenching steps (e.g., controlled addition of iron powder to prevent runaway reductions) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.